3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide typically involves a series of organic reactions. One efficient method involves the use of green synthesis techniques, which are environmentally friendly and operationally simple. For instance, a novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivative can be synthesized in ethanol at room temperature under green conditions, achieving up to 90% yield . The molecular structures of the synthesized compounds are verified using spectroscopic methods .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide involves its interaction with molecular targets, such as enzymes. For example, it has been shown to inhibit the SARS-CoV-2 main protease enzyme by binding to its active site, thereby preventing viral replication . The compound’s binding affinity and molecular interactions are often studied using molecular docking and DFT analysis .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide include other benzenesulfonamides and thiadiazole derivatives. These compounds share structural similarities but may differ in their functional groups and specific applications. For instance, spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been studied for their potential as SARS-CoV-2 protease inhibitors . The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C21H16ClN3O5S3 |
---|---|
Molecular Weight |
522 g/mol |
IUPAC Name |
3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O5S3/c22-19-17-3-1-2-4-18(17)31-20(19)21(26)24-13-5-11-16(12-6-13)33(29,30)25-14-7-9-15(10-8-14)32(23,27)28/h1-12,25H,(H,24,26)(H2,23,27,28) |
InChI Key |
AQKLKOVBVYNASL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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